1-(3-fluorobenzoyl)-4-methylpiperazine
Overview
Description
1-(3-fluorobenzoyl)-4-methylpiperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound has been synthesized through various methods and has shown promising results in several studies.
Scientific Research Applications
Molecular Structure and Vibrational Spectra
1-(3-Fluorobenzoyl)-4-methylpiperazine and related compounds have been studied for their molecular structure and vibrational frequencies. For example, Taşal and Kumalar (2012) investigated the structure and vibrational spectra of a similar molecule, 6-(4-fluorobenzoyl)-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one (FMOT), using DFT and HF methods. They found that FMOT has four different stable conformations and a small energy gap, indicating stability (Taşal & Kumalar, 2012).
Hydrogen-Bonding and Crystal Structures
The compound's ability to form multi-component hydrogen-bonding salts with aromatic carboxylic acids was explored by Yu et al. (2015). They reported the synthesis of salts through crystallization processes, revealing their monoclinic systems and robust hydrogen-bond interactions. This research highlights the compound's potential in developing three-dimensional supramolecular architectures (Yu et al., 2015).
Plasma Jet Decomposition
M. Tanişli et al. (2019) investigated the decomposition of a related molecule, 6-(4-fluorobenzoyl)-3-(2-(4-methylpiperazine-1-il)-2-oxoethyl)benzo[d]thiazole-2(3H) (6FPB), using atmospheric pressure plasma treatment. This study provided insights into the molecular changes and bond breaking mechanisms under plasma conditions, revealing the molecule's potential for chemical transformations (Tanişli et al., 2019).
Derivatization for Mass Spectrometry
In the field of analytical chemistry, derivatization agents related to 1-(3-fluorobenzoyl)-4-methylpiperazine, such as 1-(2,4-dinitro-5-fluorophenyl)-4-methylpiperazine, have been developed for mass spectrometric analysis of steroids. These agents enhance the sensitivity of detection for steroids in complex biological samples, showcasing the compound's relevance in bioanalytical methodologies (Nishio et al., 2007).
Antimicrobial Evaluation
The antimicrobial properties of related compounds, such as 5-fluoro-6-(4-methylpiperazin-1-yl)-substituted phenylbenzo[d]thiazoles, have been explored. A study by Al-Harthy et al. (2018) found that certain derivatives exhibit significant bacterial growth inhibition, suggesting the potential of 1-(3-fluorobenzoyl)-4-methylpiperazine in developing new antimicrobial agents (Al-Harthy et al., 2018).
properties
IUPAC Name |
(3-fluorophenyl)-(4-methylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O/c1-14-5-7-15(8-6-14)12(16)10-3-2-4-11(13)9-10/h2-4,9H,5-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXTZDGNFAQAQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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